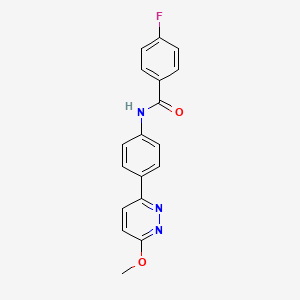

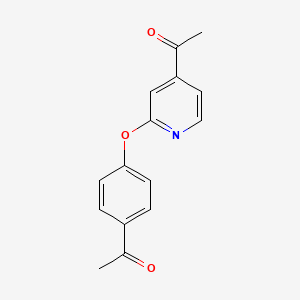

![molecular formula C28H26N4O3S2 B2500722 N-(2-ethylphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide CAS No. 932529-56-1](/img/structure/B2500722.png)

N-(2-ethylphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Comprehensive Analysis of N-(2-ethylphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

The compound N-(2-ethylphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide is a complex molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzothiazine and acetamide are present in the compounds studied within these papers, suggesting potential biological relevance such as antitumor or analgesic effects .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with basic aromatic or heterocyclic compounds. For example, the synthesis of benzothiazole derivatives as mentioned in paper involves a reaction between 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation and further functionalization with heterocyclic rings. Similarly, the synthesis of N-substituted acetamides with benzothiazine rings as described in paper involves combining the dihydropyrazolobenzothiazine moiety with carboxamides. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, featuring multiple ring systems including a pyrimido[5,4-c][2,1]benzothiazin-2-yl moiety. The presence of a dioxido group suggests the existence of two oxygen atoms likely forming a peroxide-like structure, which is a feature seen in the pyrazolobenzothiazine derivatives mentioned in paper . The structural complexity of the compound suggests a potential for diverse biological interactions.

Chemical Reactions Analysis

The chemical reactivity of such a compound would be influenced by the presence of functional groups such as the acetamide and the thioether linkage. These functionalities are known to participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The benzothiazole and pyrimido moieties present in the structure are also known to be reactive sites that can undergo further chemical transformations, which could be useful in derivatization studies for enhancing biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems is likely to confer a degree of lipophilicity, while the amide group could contribute to hydrogen bonding, affecting solubility and bioavailability. The steric bulk of the substituents may also influence the compound's physical properties, such as melting point and stability. The antioxidant activity of related compounds suggests that the compound may also possess similar properties, potentially contributing to its biological activity .

科学的研究の応用

Antitumor Activity Evaluation

- Synthesis and Antitumor Activity Evaluation of Benzothiazole Derivatives : A study detailed the synthesis of new benzothiazole derivatives bearing different heterocyclic rings, evaluated for their antitumor activity against various human tumor cell lines. Two compounds showed considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Activity in Acetaminophen Toxicity

- Benzothiazole Derivatives with Antioxidant Activity : Research on benzothiazole derivatives demonstrated their ability to inactivate reactive chemical species through antioxidant activity, particularly in the context of acetaminophen-induced hepatotoxicity. One compound significantly increased reduced glutathione content and decreased malondialdehyde levels, suggesting a protective effect (Cabrera-Pérez et al., 2016).

Src Kinase Inhibitory and Anticancer Activities

- Evaluation of Benzothiazole Acetamide Derivatives : A study focusing on the Src kinase inhibitory and anticancer activities of benzothiazole acetamide derivatives found that certain compounds inhibited cell proliferation in various human carcinoma cells, including colon, breast, and leukemia cells (Fallah-Tafti et al., 2011).

Insecticidal Assessment

- Insecticidal Properties of Heterocycles with Thiadiazole Moiety : Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal properties against the cotton leafworm, highlighting the chemical's potential in pest control (Fadda et al., 2017).

Metabolic Stability Improvement

- Investigations on Heterocycles to Improve Metabolic Stability : Research into various 6,5-heterocycles aimed at improving the metabolic stability of a potent inhibitor of PI3Kα and mTOR revealed that alternative heterocyclic analogues could reduce metabolic deacetylation, a key factor in drug development (Stec et al., 2011).

特性

IUPAC Name |

N-(2-ethylphenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O3S2/c1-3-20-11-6-8-14-23(20)30-26(33)18-36-28-29-16-25-27(31-28)22-13-7-9-15-24(22)32(37(25,34)35)17-21-12-5-4-10-19(21)2/h4-16H,3,17-18H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPMQCOXIHIMLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

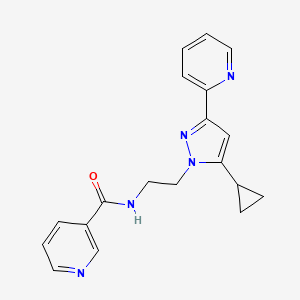

![2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2500640.png)

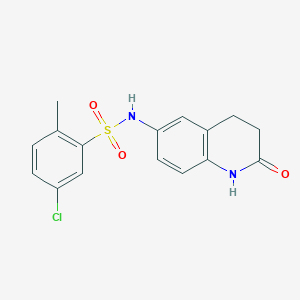

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2500642.png)

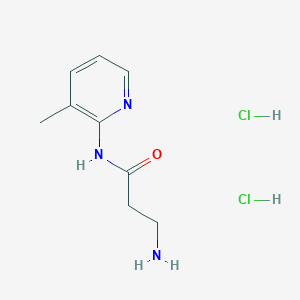

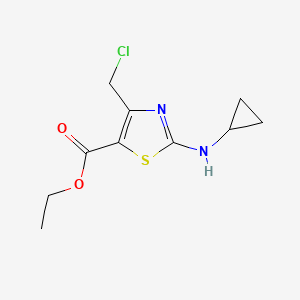

![(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanamine hydrochloride](/img/structure/B2500645.png)

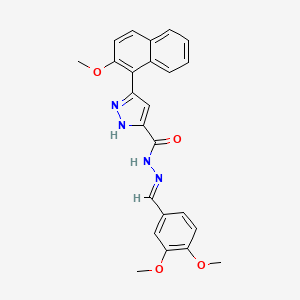

![2-(4-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-methyl-2-oxoethoxy}phenyl)quinoxaline](/img/structure/B2500646.png)

![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide](/img/structure/B2500655.png)

![Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2500656.png)

![N-(3-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500661.png)